Product packaging for 3-methoxy-11H-benzo[a]carbazole(Cat. No.:CAS No. 6132-90-7)

3-methoxy-11H-benzo[a]carbazole

Cat. No.: B3042407
CAS No.: 6132-90-7
M. Wt: 247.29 g/mol
InChI Key: YHTWDUXFJSVHGM-UHFFFAOYSA-N
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Description

Overview of Benzo[a]carbazole Core Structures in Scientific Research

Benzo[a]carbazoles are a class of aromatic heterocyclic compounds characterized by a carbazole (B46965) nucleus fused with a benzene (B151609) ring at the 'a' face. nih.gov This core structure is a significant scaffold in various scientific disciplines, particularly in medicinal chemistry and materials science. acs.org The arrangement of two benzene rings fused to a central nitrogen-containing five-membered ring creates a large, planar, and electron-rich system. nih.gov This unique electronic and structural framework is the basis for their diverse applications.

In scientific research, benzo[a]carbazole derivatives are investigated for their potential as anticancer agents, owing to their ability to intercalate with DNA. nih.govacs.org They have also shown promise as estrogen receptor modulators and have been studied for their activity against various cancer cell lines, including those of the breast, kidney, and colon. nih.govnih.gov Beyond biomedical applications, the photophysical properties of benzo[a]carbazoles make them valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgnih.gov

Importance of Methoxy (B1213986) Substitution on the Benzo[a]carbazole Skeleton

The introduction of a methoxy group (–OCH3) onto the benzo[a]carbazole skeleton can significantly influence its chemical and physical properties. acs.orgrsc.org Methoxy groups are electron-donating, which can increase the electron density of the aromatic system. researchgate.net This alteration can, in turn, affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in determining its electronic and optical properties. rsc.org

Specifically, methoxy substitution has been shown to:

Lower ionization potentials: This makes the molecule more easily oxidized, a desirable characteristic for hole-transporting materials in electronic devices. acs.orgresearchgate.net

Enhance solubility: The presence of methoxy groups can improve the solubility of the carbazole derivative in organic solvents, which is advantageous for processing and fabrication of thin films for electronic applications. researchgate.net

Influence molecular packing: Methoxy groups can participate in intermolecular interactions, such as hydrogen bonding, which can affect the solid-state packing of the molecules and, consequently, their charge transport properties. researchgate.net

Shift photoluminescent properties: The position and number of methoxy substituents can alter the emission color and efficiency of the molecule, which is crucial for the design of OLEDs. rsc.org

Historical Context and Recent Advancements in Benzo[a]carbazole Studies

The study of carbazole and its derivatives dates back to its initial isolation from coal tar in 1872. nih.gov For many years, research focused on the synthesis and characterization of these compounds. acs.org The recognition of their potential biological activity spurred further investigation into their medicinal applications. nih.gov Historically, the synthesis of carbazoles involved methods like the Fischer indole (B1671886) synthesis and nitrene insertion. rsc.org

Recent years have seen significant advancements in the synthesis and application of benzo[a]carbazoles. Modern synthetic methods, including palladium-catalyzed cross-coupling reactions and multicomponent reactions, have enabled the creation of a wide array of substituted benzo[a]carbazole derivatives with greater efficiency and control. acs.orgrsc.orgnih.gov There is a growing focus on developing these compounds for targeted cancer therapies and as advanced materials for organic electronics. nih.govresearchgate.netnih.gov The ability to fine-tune their properties through strategic substitution has opened up new avenues for research and development. rsc.org

Scope and Research Focus on 3-Methoxy-11H-benzo[a]carbazole and Related Analogues

The investigation into analogues, such as those with additional or different alkyl or methoxy substitutions, provides a comparative framework to elucidate the specific contributions of the 3-methoxy group. acs.orgrsc.org For instance, the study of 11-butyl-3-methoxy-11H-benzo[a]carbazole helps in understanding the impact of N-alkylation on the molecule's conformation and potential biological interactions. nih.gov The primary research interest lies in harnessing the unique electronic and photophysical properties of these compounds for applications in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO B3042407 3-methoxy-11H-benzo[a]carbazole CAS No. 6132-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-19-12-7-9-13-11(10-12)6-8-15-14-4-2-3-5-16(14)18-17(13)15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTWDUXFJSVHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxy 11h Benzo a Carbazole and Its Derivatives

Classical and Contemporary Approaches to Benzo[a]carbazole Synthesis

The synthesis of the benzo[a]carbazole core has been approached through a variety of classical and modern synthetic strategies. These methods often involve the formation of the crucial carbazole (B46965) ring system through cyclization reactions.

Cyclization Reactions and Annulation Strategies

Classical methods for carbazole synthesis, which can be adapted for benzo[a]carbazole derivatives, include the Fischer indole (B1671886) synthesis, the Bucherer-carbazole synthesis, and the Graebe-Ullmann reaction. wikipedia.orgresearchgate.nethandwiki.orgdbpedia.orgwikipedia.orgwikiwand.comresearchgate.netrsc.orgepa.govresearchgate.netresearchgate.netmdpi.com The Fischer indole synthesis, for instance, has been utilized in the total synthesis of 11-alkyl-11H-benzo[a]carbazoles by reacting arylhydrazine hydrochlorides with tetralones to form 5,6-dihydro-11H-benzo[a]carbazoles. rsc.orgresearchgate.net

More contemporary approaches focus on intramolecular cyclization and annulation strategies. For example, benzo[a]carbazole derivatives can be synthesized from 3-aryltetramic acids. This method involves a BF3-mediated electrophilic substitution of indoles, followed by a Scholl-type oxidative cyclization to form 3-pyrrolin-2-one-fused benzo[a]carbazoles. nih.gov Another strategy involves the intramolecular cyclization of 3-cyanoacetamide pyrroles, catalyzed by a solid acidic catalyst, to yield benzo[a]carbazole frames. nih.govrsc.orgrsc.org This reaction proceeds via the formation of an azaniumylidene intermediate, followed by intramolecular cyclocondensation. rsc.org

A variety of catalysts and reaction conditions have been explored to optimize these cyclization reactions. The table below summarizes some of the reported methods.

Starting MaterialsReagents/CatalystProductYield (%)Reference
Arylhydrazine hydrochlorides, TetralonesAcid5,6-Dihydro-11H-benzo[a]carbazolesNot Specified rsc.org
3-Aryltetramic acids, IndolesBF3·OEt2, DDQ3-Pyrrolin-2-one-fused benzo[a]carbazolesNot Specified nih.gov
3-Cyanoacetamide pyrrolesAC-SO3HBenzo[a]carbazole derivatives73 nih.govrsc.orgrsc.org

Photoinduced 6π-Electrocyclization Techniques

Photoinduced 6π-electrocyclization is a powerful method for the synthesis of carbazoles and their derivatives. researchgate.netacs.orgacs.orgnih.govresearchgate.net This reaction typically involves the irradiation of triarylamines, leading to the formation of a new C-C bond and the carbazole ring system. The stereoselectivity of the cyclization, leading to either endo or exo products, can be influenced by substituents on the triarylamine. researchgate.netnih.gov For instance, acetone-sensitized [6π]-electrocyclization of triarylamines with electron-withdrawing groups like chloro and perfluoroalkyl substituents shows remarkable endo-selectivity. researchgate.netnih.gov

Recent studies have explored the use of sequential gold catalysis and photomediated cyclization to construct benzo[a]carbazole frameworks. researchgate.netacs.orgacs.orgnih.gov In this approach, a gold-catalyzed hydroarylation of an internal alkyne with an indole derivative yields a trisubstituted alkene, which then undergoes a photomediated 6π-electrocyclization to furnish the benzo[a]carbazole product in excellent yields. acs.orgacs.orgnih.gov This method has been successfully applied to both small-scale and large-scale syntheses, as well as in a one-pot reaction format. acs.org

The efficiency of these photochemical reactions can be influenced by solvent effects and the nature of the substituents on the starting materials. acs.orgacs.orgresearchgate.net

Starting MaterialReaction TypeProductYield (%)Reference
TriarylaminesAcetone-sensitized [6π]-electrocyclizationendo- and exo-carbazolesHigh researchgate.netnih.gov
N-containing heteroarenes, internal alkynesGold-catalyzed hydroarylation followed by photoelectrocyclizationBenzo[a]carbazoles and Dibenzo[c,g]carbazolesExcellent acs.orgacs.orgnih.gov

Palladium-Catalyzed Cascade Reactions and Cross-Coupling Methods

Palladium catalysis has emerged as a versatile tool for the synthesis of carbazoles and benzo[a]carbazoles. acs.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net These methods often involve tandem or cascade reactions that efficiently construct the carbazole core through C-H functionalization and C-N bond formation. nih.gov One such strategy allows for the synthesis of unsymmetrical carbazoles from biaryl amide substrates. nih.gov

A novel palladium-catalyzed tandem cyclization of diarylalkynes with isocyanides provides a direct route to functionalized benzo[a]carbazoles. acs.orgacs.org This (5 + 1) annulation reaction exhibits excellent regioselectivity and chemoselectivity under mild conditions. acs.org Mechanistic studies suggest the involvement of a 1,5-acyl migration. acs.org

Palladium-catalyzed reactions have also been developed for the synthesis of carbazoles from readily available starting materials like anilines and 1,2-dihaloarenes. organic-chemistry.org These methods often utilize microwave irradiation to reduce reaction times. organic-chemistry.org

Starting MaterialsCatalyst SystemProductYieldReference
Diarylalkynes, IsocyanidesPalladium catalystBenzo[a]carbazolesModerate to excellent acs.orgacs.org
Biaryl amidesPd(OAc)2, Cu(OAc)2Unsymmetrical carbazolesExcellent nih.gov
Anilines, 1,2-DihaloarenesMagnetically recoverable palladium nanocatalyst9H-CarbazolesNot Specified organic-chemistry.org

Gold(I)-Catalyzed Domino Cyclization Processes

Gold(I) catalysis has proven to be a powerful strategy for the synthesis of complex heterocyclic systems, including benzo[a]carbazoles. researchgate.netacs.orgacs.orgnih.govacs.orgresearchgate.netnih.gov A notable example is the tunable domino cyclization of difunctional 1,2-diphenylethynes. acs.org By modifying the nitrogen substitution on the substrates, the reaction pathway can be directed to selectively produce either benzo[a]carbazole or indeno[1,2-c]quinoline derivatives. acs.org The mechanism for this divergent synthesis has been investigated through control experiments and DFT calculations. acs.org

Another gold-catalyzed approach involves a cascade reaction of aryldiynes containing a hydrosilyl group, leading to the formation of 5H-benzo[b]indeno[2,1-d]silines. researchgate.net Gold catalysts are valued for their ability to activate alkynes under mild conditions and facilitate complex bond formations in a single step. researchgate.netnih.gov

A sequential gold-catalyzed hydroarylation followed by photomediated cyclization offers an efficient route to benzo[a]carbazoles and dibenzo[c,g]carbazoles. acs.orgacs.orgnih.gov This method demonstrates good yields for the intermolecular carbon nucleophilic addition to internal alkynes. acs.org

Starting MaterialsCatalystProductKey FeatureReference
Difunctional 1,2-diphenylethynesGold(I) catalystBenzo[a]carbazoles or Indeno[1,2-c]quinolinesTunable domino cyclization acs.org
Aryldiynes with a hydrosilyl groupGold catalyst5H-Benzo[b]indeno[2,1-d]silinesCascade reaction researchgate.net
N-containing heteroarenes, Internal alkynesIPrAuNTf2, Zn(OTf)2(E)-3-(1,2-diphenylvinyl)-1-methyl-2-phenyl-1H-indoleIntermolecular hydroarylation acs.org

Diels-Alder Reactions with Arynes and Indole Derivatives

The Diels-Alder reaction provides a powerful tool for the construction of the benzo-fused ring system in benzo[a]carbazoles. rsc.orgrsc.orgacs.orgfigshare.com A notable application is the [4+2] cycloaddition of vinylindoles with arynes, generated in situ from 2-(trimethylsilyl)aryl triflates. This method affords a variety of functionalized benzo[a]carbazoles in good to excellent yields through a cycloaddition/aromatization sequence. rsc.org

The reaction of 3-vinylindoles with arynes can lead to various [a]anellated carbazoles. rsc.org However, the reaction with 3,4-pyridyne has been reported to be difficult to control. rsc.org In some cases, the initially formed Diels-Alder adduct can undergo further reactions, such as an ene or conjugate addition with another molecule of aryne. rsc.org

The direct assembly of benzo[c]carbazole derivatives has also been achieved through the Diels-Alder reaction of 2-alkenylindoles and arynes. figshare.com Depending on the reaction conditions, either dihydrobenzo[c]carbazoles or fully aromatized benzo[c]carbazoles can be obtained. figshare.com

DieneDienophileProductYieldReference
VinylindolesArynesFunctionalized benzo[a]carbazolesGood to perfect rsc.org
3-VinylindolesAryne[a]Anellated carbazolesNot Specified rsc.org
2-AlkenylindolesArynesBenzo[c]carbazole derivativesGood to excellent figshare.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzo[a]carbazoles from simple starting materials in a one-pot process. nih.govrsc.orgrsc.orgnih.govacs.orgbeilstein-journals.orgmdpi.com

One such protocol involves a divergent tandem Michael addition of α,α-dicyanomethylidenecarbazoles with β-nitrostyrenes, yielding multifunctional benzo[a]carbazoles and benzodihydro[a]carbazoles. nih.gov Furthermore, a direct multicomponent transformation of α,α-dicyanomethylidenecarbazoles, acenaphthenequinone, and malononitrile (B47326) can produce novel spiro[acenaphthylene-8',4-benzo[a]carbazole] hybrids. nih.gov

Another MCR for carbazole synthesis involves the microwave-promoted reaction of o-nitrochalcones, primary amines, and β-dicarbonyl compounds catalyzed by Ce(IV) ammonium (B1175870) nitrate. acs.org This process forms two C-C and two C-N bonds in a double annulation process. acs.org

A four-component reaction has been developed for the synthesis of benzo[a]carbazole derivatives using 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile with a solid acidic catalyst. nih.govrsc.orgrsc.org This reaction proceeds through a 3-cyanoacetamide pyrrole (B145914) intermediate which then undergoes intramolecular cyclization. nih.govrsc.orgrsc.org

ComponentsCatalyst/PromoterProductKey FeatureReference
α,α-Dicyanomethylidenecarbazoles, β-NitrostyrenesNot SpecifiedMultifunctional benzo[a]carbazolesDivergent tandem Michael addition nih.gov
o-Nitrochalcones, Primary amines, β-Dicarbonyl compoundsCe(IV) ammonium nitrate, MicrowaveHighly substituted carbazolesDouble annulation acs.org
1,3-Diketones, Primary amines, Phenylglyoxal monohydrate, MalononitrileSolid acidic catalyst (AC-SO3H)Benzo[a]carbazole derivativesFour-component, one-pot synthesis nih.govrsc.orgrsc.org
2-Methylindole, Aromatic aldehydes, Cyclic dienophilesCopper sulfateSpirotetrahydrocarbazolesThree- or four-component reaction beilstein-journals.org

Brønsted Acid-Mediated Cycloaromatization Pathways

The formation of the benzo[a]carbazole framework can be efficiently achieved through intramolecular cyclization reactions catalyzed by Brønsted acids. A notable method involves the use of a solid acidic catalyst, such as amorphous carbon bearing sulfonic acid groups (AC-SO₃H), to promote the cyclization of precursor molecules. nih.gov

This approach often begins with a multicomponent reaction to assemble a suitable pyrrole scaffold. For instance, the reaction of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile can furnish a 3-cyanoacetamide pyrrole intermediate. nih.gov Subsequent intramolecular cyclization of this intermediate under the influence of the solid Brønsted acid catalyst at elevated temperatures leads to the formation of the benzo[a]carbazole ring system. nih.gov The reaction is typically carried out in a high-boiling solvent like DMSO and can be monitored by thin-layer chromatography (TLC). nih.gov

A general procedure for this cyclization is outlined below:

StepDescription
1 A mixture of the 3-cyanoacetamide pyrrole precursor and the AC-SO₃H catalyst is prepared in DMSO. nih.gov
2 The reaction mixture is heated under reflux for a specified period, typically around 2 hours. nih.gov
3 Upon completion, the solid catalyst is removed by filtration. nih.gov
4 The organic solution is washed with water and ethyl acetate, then dried over anhydrous sodium sulfate. nih.gov
5 The crude product is allowed to crystallize from the solution to yield the pure benzo[a]carbazole derivative. nih.gov

This method offers a novel and effective route for constructing the benzo[a]carbazole framework through an intramolecular cyclization pathway. nih.gov

Targeted Synthesis of 3-Methoxy-11H-benzo[a]carbazole Precursors

The synthesis of the target molecule, this compound, relies on the careful preparation of key precursors that already contain the desired methoxy (B1213986) group or can be easily converted to it.

N-Arylation of Carbazole Moieties

The introduction of an aryl group at the nitrogen atom of a carbazole is a fundamental step in the synthesis of many complex carbazole derivatives. While the parent this compound is an NH-carbazole, N-arylated derivatives are also of significant interest. Transition metal-catalyzed cross-coupling reactions are the most common methods for achieving N-arylation. researchgate.net

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly effective for this transformation. researchgate.net These reactions typically employ a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base. beilstein-journals.org Copper-catalyzed Ullmann-type reactions also provide a classic and still widely used approach for N-arylation. researchgate.net These reactions often use a copper(I) salt, a ligand like 1,10-phenanthroline, and a base. researchgate.net

The following table summarizes typical conditions for the N-arylation of carbazole with various aryl halides:

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
IodobenzeneCuI / 1,10-phenanthrolineKOHDME/H₂O9585 researchgate.net
1-Iodo-4-methylbenzeneCuI / 1,10-phenanthrolineKOHDME/H₂O9582 researchgate.net
1-Iodo-4-methoxybenzeneCuI / 1,10-phenanthrolineKOHDME/H₂O9578 researchgate.net

In the context of this compound synthesis, a precursor like 3-methoxy-9H-carbazole can be synthesized via a direct arylation approach using a palladium nanocatalyst under microwave irradiation from 4-methoxyaniline and 1,2-dichlorobenzene. mdpi.com

Demethylation Reactions for Hydroxy Intermediates

The synthesis of hydroxy-substituted benzo[a]carbazoles, which can be valuable intermediates or final products, often involves the demethylation of a corresponding methoxy-substituted precursor. While a specific protocol for the demethylation of this compound is not detailed in the searched literature, general methods for the cleavage of aryl methyl ethers are well-established in organic synthesis.

Preparation of Functionalized Indole Starting Materials

The construction of the benzo[a]carbazole ring system frequently starts from appropriately functionalized indole precursors. A rhodium(III)-catalyzed cascade reaction of 2-arylindoles with α-diazo carbonyl compounds represents a modern approach to diversely substituted benzo[a]carbazoles. rsc.org This method is notable for using the NH unit of the indole as a directing group for an intramolecular C(sp²)-H bond functionalization, leading to excellent regioselectivity. rsc.org

Another strategy involves the use of 3-triflato-2-pyrones and alkynyl anilines to construct the carbazole nucleus. oregonstate.edu This method allows for the synthesis of methoxy-substituted carbazoles by starting with a methoxy-substituted aniline (B41778) derivative. oregonstate.edu The reaction proceeds through an intramolecular cycloaddition, followed by the loss of carbon dioxide to form the aromatic carbazole system. oregonstate.edu The preparation of the alkynyl aniline precursor is a key step in this sequence.

Regioselective and Stereoselective Synthesis Considerations

Control of Positional Isomer Formation in Benzo[a]carbazole Nucleus Formation

Achieving regioselectivity is a critical challenge in the synthesis of substituted benzo[a]carbazoles, as the annulation process can potentially lead to the formation of multiple positional isomers. Modern synthetic methods have been developed to address this challenge and provide high levels of control.

A palladium-catalyzed alkyne annulation of N-tosyl-iodoindoles with internal alkynes has been shown to produce single regioisomers of benzo[a]carbazoles. acs.org The regiochemical outcome of such reactions can be influenced by the electronic and steric properties of the substituents on both the indole and the alkyne.

A modular [3+2] heteroannulation strategy offers another powerful approach for the controlled synthesis of tri- and tetracyclic carbazoles. nih.gov This method involves a sequential palladium-catalyzed Buchwald-Hartwig amination followed by a C/N-arylation. By carefully choosing the starting materials, such as o-chloroanilines and heteroaryl bromides, it is possible to control the regioselectivity of both bond-forming steps. nih.gov For example, the reaction of 4-methoxy-2-chloroaniline with various bromo-substituted aromatic and heteroaromatic compounds can be directed to form specific carbazole precursors with high regiochemical fidelity. nih.gov

The synthesis of substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines also demonstrates excellent control of regiochemistry. oregonstate.edu This method is reported to be completely regioselective, providing a reliable route to specifically substituted carbazoles that might be difficult to access through other means. oregonstate.edu

Stereochemical Outcomes in Cyclization Reactions

The formation of the benzo[a]carbazole skeleton through cyclization can lead to products with specific stereochemistry, particularly axial chirality, when rotation around a C-N or C-C bond is restricted. The development of stereoselective cyclization reactions is crucial for accessing enantiomerically pure benzo[a]carbazole derivatives, which can exhibit unique chiroptical properties and biological activities.

Recent advances have demonstrated the feasibility of achieving high levels of stereocontrol in the synthesis of benzo[a]carbazoles. One notable approach involves the asymmetric synthesis of axially chiral benzo[a]carbazoles through the hydroarylation of alkynes catalyzed by cinchona alkaloids. thieme-connect.com This method has been shown to produce benzo[a]carbazoles with excellent yields and high enantioselectivities. Another strategy employs a chiral cobalt(III)-complex as a catalyst for the highly enantioselective intramolecular iodoarylation of alkyne-indole systems, proceeding through an axially chiral iodinated vinylidene o-quinone methide intermediate to furnish axially chiral iodobenzocarbazoles. researchgate.net

Furthermore, the use of chiral Brønsted acids, such as chiral phosphoric acid, has enabled the atroposelective construction of C-N axially chiral carbazole derivatives. acs.org This method provides a novel strategy for creating these specific atropisomers with moderate to excellent enantiomeric excesses. Although these methods have not been explicitly reported for the synthesis of this compound, they represent powerful tools that could likely be adapted for its stereoselective synthesis and the synthesis of its derivatives.

The table below summarizes selected catalytic systems used in the stereoselective synthesis of benzo[a]carbazole derivatives, highlighting the potential for controlling stereochemical outcomes.

Table 1: Catalytic Systems for Stereoselective Benzo[a]carbazole Synthesis

Catalytic System Type of Stereoselectivity Key Features Reference
Cinchona Alkaloids Enantioselective (Axial Chirality) Readily available organocatalysts for hydroarylation of alkynes. thieme-connect.com
Chiral Cobalt(III)-Complex Enantioselective (Axial Chirality) Used for intramolecular iodoarylation of alkyne-indole systems. researchgate.net

Green Chemistry Approaches in Benzo[a]carbazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like benzo[a]carbazoles to minimize environmental impact. These approaches focus on the use of renewable resources, energy efficiency, and the reduction of hazardous waste.

A significant green innovation in benzo[a]carbazole synthesis is the use of a solid acidic catalyst derived from rice husk, a common agricultural waste product. rsc.orgnih.gov This sulfonated amorphous carbon material (AC-SO3H) serves as a low-cost, non-toxic, and reusable catalyst for the intramolecular cyclization of 3-cyanoacetamide pyrrole precursors to form the benzo[a]carbazole framework. rsc.orgnih.gov The catalyst demonstrates high stability and can be easily separated from the reaction mixture and reused multiple times, aligning with the green chemistry principle of waste reduction. nih.gov

Another environmentally benign method involves the use of visible light to induce intramolecular C-H amination. nih.gov This approach utilizes sulfilimines as a safe and more reactive alternative to potentially hazardous azides for generating the nitrene intermediate required for cyclization. nih.gov The reaction proceeds under mild conditions without the need for transition metal catalysts or harsh UV irradiation, making it an attractive green alternative. nih.gov

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of various heterocyclic compounds and holds promise for benzo[a]carbazole synthesis. nih.govorientjchem.orgnih.gov Microwave heating can significantly shorten reaction times, improve yields, and reduce solvent usage compared to conventional heating methods. orientjchem.orgkoreascience.kr Similarly, solvent-free reaction conditions, often coupled with microwave irradiation or the use of solid-supported catalysts, represent a key green strategy by eliminating the environmental and health hazards associated with organic solvents. researchgate.netresearchgate.net

The table below provides a comparative overview of different green chemistry approaches applicable to the synthesis of benzo[a]carbazoles.

Table 2: Green Chemistry Approaches in Benzo[a]carbazole Synthesis

Approach Key Green Principle(s) Example/Application Reference(s)
Solid Acid Catalysis Use of renewable feedstock, catalyst reusability, waste reduction. Intramolecular cyclization using a sulfonated carbon catalyst from rice husk. rsc.orgnih.gov
Visible-Light Photoredox Catalysis Energy efficiency, use of safer reagents (sulfilimines instead of azides). Intramolecular C-H amination to form the carbazole ring. nih.gov
Microwave-Assisted Synthesis Energy efficiency, reduced reaction times, potential for solvent reduction. Synthesis of various nitrogen-containing heterocycles. nih.govorientjchem.orgnih.govkoreascience.kr

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Principles

Spectroscopic techniques are indispensable tools for determining the structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Mass Spectrometry (MS) provides information on molecular weight and fragmentation, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify functional groups and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-methoxy-11H-benzo[a]carbazole, both ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbazole (B46965) ring, and the methoxy (B1213986) group protons. The aromatic region would display a complex pattern of doublets, triplets, and multiplets corresponding to the protons on the fused benzene (B151609) and carbazole rings. The exact chemical shifts and coupling constants would depend on the electronic environment of each proton. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. The methoxy protons would present as a sharp singlet around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would be characterized by a number of signals in the aromatic region (typically 110-150 ppm), corresponding to the carbons of the benzo[a]carbazole core. The carbon of the methoxy group would be expected to appear around 55-60 ppm. The carbon atom attached to the methoxy group would be shifted downfield due to the deshielding effect of the oxygen atom.

A summary of expected NMR data is presented below.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5110 - 150
N-H Proton> 10 (broad singlet)-
Methoxy Protons3.8 - 4.0 (singlet)55 - 60

Note: The table presents generalized expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₇H₁₃NO, which corresponds to a molecular weight of approximately 247.29 g/mol . synquestlabs.com

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 247. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the methoxy substituent, leading to a significant fragment ion at m/z 232. Further fragmentation could involve the loss of a carbonyl group (CO) or other characteristic cleavages of the carbazole ring system.

Ion m/z (expected) Description
[M]⁺247Molecular Ion
[M-CH₃]⁺232Loss of a methyl radical
[M-CH₃-CO]⁺204Subsequent loss of carbon monoxide

Note: This table shows a plausible fragmentation pathway. The actual fragmentation can be more complex.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp band around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the carbazole moiety. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the benzo[a]carbazole core is expected to result in strong absorption in the UV region. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The presence of the methoxy group, an auxochrome, may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzo[a]carbazole. researchgate.netnist.gov

Solid-State Structural Analysis

While spectroscopic methods provide valuable data on connectivity and electronic properties, X-ray crystallography offers the most definitive insight into the three-dimensional structure of a molecule in the solid state.

X-ray Crystallography for Precise Molecular Geometry Determination

Although a crystal structure for this compound itself is not publicly available, the crystal structure of its close derivative, 11-butyl-3-methoxy-11H-benzo[a]carbazole, provides an excellent model for its molecular geometry. nih.gov The core benzo[a]carbazole skeleton is nearly planar, a characteristic feature of such aromatic systems. nih.gov

Below is a table summarizing key crystallographic data for the N-butylated derivative, which is expected to be highly representative of the parent compound's core structure.

Parameter Value for 11-butyl-3-methoxy-11H-benzo[a]carbazole nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7263
b (Å)5.5562
c (Å)13.8967
β (°)97.841
Dihedral angle between carbazole and fused benzene ring (°)4.22

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, CH-π Interactions)

The solid-state packing of molecules is governed by a variety of non-covalent interactions. In the case of this compound, the most significant intramolecular interaction would be the potential for hydrogen bonding involving the N-H group of the carbazole ring. While the primary interaction for this N-H group is typically intermolecular, certain conformations could theoretically lead to weak intramolecular interactions with the methoxy group, though this is less likely given the distance.

More prominent in the crystal lattice are intermolecular interactions. The N-H group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with neighboring molecules, which can dictate the packing arrangement. nih.gov Furthermore, the planar aromatic surfaces of the benzo[a]carbazole system are prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

Additionally, C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an adjacent molecule, are also expected to play a role in stabilizing the crystal structure. researchgate.net The crystal structure of the N-butyl derivative shows that the molecules are elongated and stack in a way that would facilitate these types of intermolecular forces. nih.gov

Investigation of Molecular Planarity and Dihedral Angles

The core benzo[a]carbazole framework exhibits a nearly planar conformation. In the crystal structure of the N-butyl derivative, the carbazole skeleton, which comprises three fused rings (A, B, and C), is almost flat, with a maximum atomic deviation of 0.078 Å. nih.gov The methoxy-substituted benzene ring (ring D) is fused to this carbazole system and is nearly coplanar with it, showing a small dihedral angle of 4.22(4)° between the carbazole plane and the methoxybenzene ring plane. nih.gov

Table 1: Selected Dihedral Angles for 11-butyl-3-methoxy-11H-benzo[a]carbazole nih.gov

Ring PairDihedral Angle (°)
A / B2.37 (6)
A / C5.01 (5)
B / C2.81 (5)
Carbazole / D4.22 (4)
Data derived from the crystallographic study of 11-butyl-3-methoxy-11H-benzo[a]carbazole.

Supramolecular Assembly and Crystal Packing Features (e.g., π-π Stacking Interactions)

In the solid state, the crystal structure of 11-butyl-3-methoxy-11H-benzo[a]carbazole is organized through specific packing arrangements. The molecules are observed to be elongated along the c-axis and form stacks along the b-axis of the unit cell. nih.gov This stacking arrangement suggests the presence of intermolecular interactions, such as π-π stacking, which are common in planar aromatic systems and play a crucial role in stabilizing the crystal lattice. The near-planar structure of the benzo[a]carbazole core facilitates these face-to-face interactions.

Solution-State Conformational Dynamics

No specific research findings on the solution-state conformational dynamics of this compound were available in the searched literature. Such studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, would be necessary to understand the molecule's flexibility and preferred conformations in different solvents.

Electronic Structure and Photophysical Properties

Detailed experimental data regarding the electronic and photophysical properties of this compound are not available in the reviewed scientific literature. The following subsections, therefore, remain unaddressed pending future research.

Absorption and Emission Spectra Analysis

Specific absorption and emission spectra for this compound have not been reported.

Fluorescence Quantum Yields and Lifetimes

Experimental values for the fluorescence quantum yields and lifetimes of this compound are not documented.

Exciton (B1674681) Properties in Aggregate States

There is no available information on the exciton properties of this compound in aggregated states.

Computational and Theoretical Investigations of Benzo a Carbazole Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. These methods allow for a detailed examination of the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial determinants of a molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of complex organic molecules like 3-methoxy-11H-benzo[a]carbazole.

In a study on a closely related compound, 11-butyl-3-methoxy-11H-benzo[a]carbazole, X-ray crystallography revealed that the carbazole (B46965) skeleton is nearly planar. iucr.orgnih.gov The fusion of the methoxybenzene ring results in a slight dihedral angle with the carbazole core. iucr.orgnih.gov DFT calculations would typically be employed to theoretically predict these geometric parameters, such as bond lengths, bond angles, and dihedral angles. These calculations provide a model of the molecule in its lowest energy state in the gas phase, which can be compared with experimental crystal structure data.

For carbazole-based systems, DFT calculations are also used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions. In studies of methoxy-substituted carbazole derivatives, the introduction of the methoxy (B1213986) group, an electron-donating group, is expected to raise the energy of the HOMO, thereby influencing the electronic properties and reactivity of the molecule. rsc.org

Prediction of Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Global Reactivity Descriptors are used to describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Chemical hardness is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

While specific DFT calculations for this compound are not widely published, data from other carbazole derivatives can provide insights.

Table 1: Representative Global Reactivity Descriptors for a Carbazole Derivative (Illustrative)

Descriptor Value (eV)
EHOMO -5.8
ELUMO -1.2
Chemical Potential (μ) -3.5
Chemical Hardness (η) 2.3

Note: The values in this table are illustrative and based on typical ranges for carbazole derivatives.

Analysis of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as those around electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, which are favorable for nucleophilic attack. These regions are electron-deficient.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the carbazole ring, indicating their potential role in hydrogen bonding and interactions with electrophiles. The aromatic rings would exhibit regions of both positive and negative potential, reflecting the complex electron distribution of the π-system.

Energy Surface Optimization and Reaction Pathway Prediction

Computational methods can be used to map the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. This is particularly useful in understanding the mechanisms of synthesis and metabolism of compounds like this compound. For instance, in the synthesis of benzo[a]carbazole derivatives via intramolecular cyclization, computational studies can help to elucidate the reaction mechanism and identify the most energetically favorable pathway. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics.

In Silico Modeling for Biological Activity Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of chemical compounds. These methods are crucial in drug discovery for identifying promising lead candidates and for optimizing their properties.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships.

QSAR models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activities. nih.govnih.govallsubjectjournal.commdpi.com For a series of benzo[a]carbazole derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that predicts their activity (e.g., anticancer or antimicrobial).

The descriptors used in QSAR models can be of various types:

Electronic: such as dipole moment and partial charges.

Steric: such as molecular volume and surface area.

Hydrophobic: such as the partition coefficient (logP).

Topological: which describe the connectivity of atoms in the molecule.

A hypothetical QSAR study on benzo[a]carbazole derivatives might reveal that the presence of an electron-donating group like a methoxy group at a specific position enhances the biological activity, while bulky substituents at another position might decrease it. These insights are invaluable for the rational design of new, more potent analogs.

Table 2: Example of a QSAR Model for a Series of Bioactive Compounds (Illustrative)

Compound LogP Electronic Descriptor Steric Descriptor Predicted Activity (pIC50) Experimental Activity (pIC50)
1 2.5 0.15 120 5.2 5.1
2 3.1 0.20 135 5.8 5.9

Note: This table provides an illustrative example of the type of data used and generated in a QSAR study.

By combining the information from quantum chemical calculations and in silico modeling, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, guiding further experimental research and potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. youtube.com For carbazole derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, particularly their anticancer properties.

Research on the structure-activity relationships of various carbazole derivatives reveals several key trends that inform QSAR models. For instance, studies on carbazole sulfonamide derivatives as anticancer agents have shown that specific substitutions on the carbazole ring are critical for potency. nih.gov A comprehensive review of carbazole scaffolds in cancer therapy highlights that pharmacomodulations, such as the introduction of substituents on the nitrogen atom of the indole (B1671886) moiety or on the benzene (B151609) ring, can significantly enhance anti-tumor activity. nih.gov

A crucial aspect influencing the inhibitory activity of carbazole derivatives against cancer cells is molecular flexibility. The introduction of rotatable bonds, for example, may facilitate more effective binding of the compounds to their target receptors, thereby improving their inhibitory action. frontiersin.org QSAR analyses have shown that the anticancer activity of certain derivatives correlates with molar refractivity, while for others, hydrophobic and electronic properties are found to play important roles. The goal of these models is to predict the activity of new molecules, thereby prioritizing the synthesis of compounds with the highest potential efficacy. youtube.comnih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Carbazole Derivatives This table summarizes key structural modifications and their observed impact on the anticancer activity of carbazole derivatives, as identified in various research studies.

Structural ModificationImpact on Anticancer ActivityRelevant Compound ClassReference
Introduction of flexible bonds (e.g., methylene (B1212753) group)Generally enhances inhibitory activity, possibly by improving receptor binding.Carbazole amides, hydrazides, and hydrazones frontiersin.org
Substitution at the nitrogen atom and benzene moietyCan significantly improve anti-tumor effects.Tricyclic carbazoles nih.gov
Addition of a sulfonamide groupCan lead to potent antiproliferative activity against various cancer cells, including multi-drug resistant strains.Carbazole sulfonamides nih.gov
Introduction of a pyrano[3,2-c]carbazole structureDerivatives show interesting anti-proliferative activity on multiple cancer cell lines.Pyranocarbazoles nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in structure-based drug design for understanding and predicting ligand-protein interactions. frontiersin.org

For carbazole derivatives, molecular docking has been extensively used to elucidate their mechanism of action against various diseases. In the context of cancer, studies have investigated the interaction of these compounds with key biological targets. For example, 3-methoxy carbazole has been studied for its anti-breast cancer potential, with docking simulations predicting a strong binding affinity for the transcription factor NF-κB, showing a binding energy of -8.3 kcal/mol. This interaction is believed to be central to its mechanism of suppressing cancer cell growth.

Docking studies have also been applied to a wide range of other carbazole derivatives.

Acetylcholinesterase (AChE) Inhibition: Novel carbazole hybrids have been docked against AChE, a target for Alzheimer's disease treatment. These studies help to understand the binding interactions and establish a plausible mechanism for the observed inhibitory activity. nih.gov

Carbonic Anhydrase (CA) Inhibition: Carbazole Schiff base derivatives have been evaluated as inhibitors of human carbonic anhydrase isoenzymes I and II. Docking studies revealed affinity scores ranging from -6.27 to -7.74 kcal/mol for hCA I and -7.27 to -8.04 kcal/mol for hCA II, identifying key interactions within the enzyme's active site. nih.gov

Tubulin and Topoisomerase I Inhibition: Docking simulations have shown that certain carbazole sulfonamide derivatives bind directly to the colchicine (B1669291) site in tubulin, which blocks tubulin polymerization. nih.gov The same study revealed that some of these compounds could also selectively inhibit Topoisomerase I, indicating a dual-target mechanism. nih.gov

Androgen Receptor (AR) Antagonism: The potential toxicity of polyhalogenated carbazoles has been investigated through their interaction with the human androgen receptor, identifying them as potential AR antagonists. youtube.com

Table 2: Selected Molecular Docking Results for Carbazole Derivatives This table presents findings from various molecular docking simulations, showing the target proteins, the type of carbazole derivative studied, and the predicted binding affinities or key interactions.

Carbazole Derivative ClassTarget ProteinKey Finding / Binding EnergyTherapeutic AreaReference
3-Methoxy carbazoleNF-κB-8.3 kcal/molBreast Cancer
Carbazole-carbamate hybridsAcetylcholinesterase (AChE)Binding energies comparable to the drug rivastigmine.Alzheimer's Disease nih.gov
Carbazole Schiff basesCarbonic Anhydrase II (hCA II)-7.27 to -8.04 kcal/molVarious (CA-related disorders) nih.gov
Carbazole sulfonamidesTubulin (Colchicine site)Direct binding confirmed, leading to microtubule fragmentation.Cancer nih.gov
Polyhalogenated carbazolesHuman Androgen Receptor (AR)Identified as potential AR antagonists.Endocrine Disruption youtube.com

Prediction of Biochemical Pathway Interactions

Computational tools can predict how a chemical compound might interact with various biochemical pathways. These in silico methods analyze the compound's structure to infer its biological function, helping to prioritize experimental validation. nih.gov

For this compound and related compounds, such predictions have been substantiated by experimental work. A significant finding is the ability of 3-methoxy carbazole to impede the growth of human breast cancer cells by specifically suppressing the NF-κB signaling pathway. This was initially suggested by molecular interactions and later confirmed by in vitro studies which showed that treatment with the compound inhibited the gene expression of NF-kB in MCF-7 breast cancer cells.

Further studies on other carbazole derivatives have identified interactions with other critical cancer-related pathways. For example, certain carbazole sulfonamides have been shown to induce apoptosis (programmed cell death) and cause G2/M cell cycle arrest. nih.gov This is achieved through the disruption of microtubule dynamics, a crucial process for cell division. nih.gov The same compounds were also found to inhibit cell migration and the formation of vascular tubes, suggesting an anti-angiogenic effect. nih.gov The discovery that some of these molecules also inhibit Topoisomerase I points to a multi-faceted interaction with several key pathways involved in cancer progression. nih.gov These findings highlight the value of combining computational predictions with biological assays to build a comprehensive picture of a compound's mechanism of action. frontiersin.org

Mechanistic Insights from Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, offer profound insights into the underlying mechanisms of chemical reactions and physical phenomena. For benzo[a]carbazole systems, these methods have been applied to understand both their synthesis and their photophysical properties.

Elucidation of Reaction Mechanisms in Synthesis via DFT Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. It is widely applied to study reaction mechanisms, predict spectroscopic properties, and calculate the energetics of chemical transformations. nih.gov

The synthesis of the carbazole core has been the subject of computational investigation. DFT calculations using hybrid functionals like B3LYP and M06-2X have been employed to study the formation mechanisms of carbazole alkaloids. researchgate.net These studies analyze the energetics of the reactants and intermediates, revealing how factors like the electronic properties of substituent groups on a terminal alkyne play an essential role in the formation of the carbazole ring. researchgate.net For example, the synthesis of benzo[a]carbazole derivatives can proceed via an intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds. nih.gov A proposed mechanism involves the hydrolysis of the pyrrole intermediate, followed by an intramolecular cyclocondensation to form the final tetracyclic benzo[a]carbazole framework. nih.gov

Furthermore, DFT calculations have been used to analyze the properties of benzo[a]carbazole itself. Studies on the reorganization energy of carbazole and its isomers, including benzo[a]carbazole (BaCz), use DFT to understand charge transfer characteristics, which are vital for applications in organic electronics. icm.edu.pl These calculations have shown that benzo[a]carbazole exhibits a strong intramolecular hydrogen interaction, which influences its electronic properties. icm.edu.pl

Understanding of Photochromic Mechanisms

Photochromism is the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. researchgate.net The study of this phenomenon is critical for the development of smart materials, such as those used in optical data storage and molecular switches. researchgate.net

Theoretical studies have been applied to understand the photochromic behavior of molecules containing the carbazole moiety. For instance, the photochromic mechanism of benzopyrans bearing an N-phenyl-carbazole group has been investigated using a combination of UV-vis spectroscopy and quantum chemical calculations. nih.gov Upon UV irradiation, these molecules undergo a transformation involving the consecutive formation of two different isomers: a transoid-cis (TC) form followed by a transoid-trans (TT) form. nih.gov

These computational studies, often coupled with spectrokinetic analysis, allow for the estimation of key parameters that define the photochromic process. These include the molar extinction coefficients of the different forms, the quantum yields of the light-induced coloration, and the rate constants for the thermal bleaching (fading) processes. nih.gov Such theoretical insights are invaluable for designing new photochromic molecules with desired properties, for example, by using steric hindrance effects to favor the formation of a specific, less thermodynamically stable isomer at the photostationary state. nih.gov

Biological Activity Studies: Molecular Mechanisms and Structure Activity Relationships

General Methodologies for In Vitro Biological Activity Screening

The initial evaluation of the anticancer potential of compounds like 3-methoxy-11H-benzo[a]carbazole relies on a battery of standardized in vitro screening assays. These cell-based assays are designed to measure the effects of a test compound on cancer cell proliferation and viability. researchgate.net

Commonly employed techniques include:

Colorimetric Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the metabolic activity of cells. slideshare.net Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells. Similarly, the SRB (sulforhodamine B) assay relies on the binding of the dye to cellular proteins, providing a measure of cell mass. nih.gov

Luminescence-Based Assays: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay quantify the amount of ATP present, which is a key indicator of metabolically active cells. acs.org This method is known for its speed and sensitivity. acs.org

Direct Cell Counting and Morphology Assessment: Changes in cell morphology, such as rounding, detachment, or the appearance of apoptotic bodies, are observed using inverted microscopy. nih.gov Vital dyes like trypan blue can be used to differentiate between viable cells with intact membranes and non-viable cells. researchgate.net

These screening methods allow for the determination of key metrics such as the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of a specific target), which are crucial for comparing the potency of different compounds. nih.govnih.gov

Antiproliferative Activity: Molecular Mechanisms and Structure-Activity Relationships (SAR)

The antiproliferative effects of this compound and its analogs are attributed to a variety of molecular mechanisms, primarily involving direct interaction with cellular macromolecules and the disruption of critical signaling pathways.

A primary mechanism of action for many planar, aromatic carbazole (B46965) derivatives is their ability to function as DNA intercalators. nih.govnih.gov The planar structure of the benzo[a]carbazole nucleus is well-suited to insert itself between the base pairs of the DNA double helix. nih.govijabbr.comresearchgate.net This insertion, or intercalation, leads to a distortion of the DNA structure, causing the helix to unwind and lengthen. mdpi.com This process can physically obstruct the molecular machinery involved in DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. ijabbr.comresearchgate.net The interaction is thermodynamically favored by the transfer of the hydrophobic carbazole ring system from the aqueous cellular environment into the hydrophobic core of the DNA helix. ijabbr.com While many intercalators show a preference for G-C rich regions, the precise sequence selectivity can be influenced by substituents on the carbazole core that interact with the DNA grooves. ijabbr.com

The anticancer activity of benzo[a]carbazole derivatives is also linked to the inhibition of key enzymes that regulate cell cycle progression and other vital cellular functions.

Cyclin-Dependent Kinase 4 (CDK4): While direct studies on this compound are limited, a positional isomer, 9-methoxy-11H-benzo[a]carbazole, has been reported to induce G1/S cell cycle arrest by inhibiting CDK4/6 with an EC₅₀ value of 0.78 μM. vulcanchem.com This suggests that the methoxy-benzo[a]carbazole scaffold is a viable candidate for targeting the cell cycle through CDK inhibition.

HDAC8 and COX-2: Specific inhibitory activities of this compound against histone deacetylase 8 (HDAC8) and cyclooxygenase-2 (COX-2) have not been extensively documented in the reviewed literature.

ALDH1A1: Aldehyde dehydrogenase 1A1 (ALDH1A1) is a key enzyme in cellular detoxification and is linked to cancer stem cell biology and chemotherapy resistance. nih.gov While potent inhibitors of ALDH1A1 have been developed, specific studies detailing the inhibitory effect of this compound on this enzyme are not widely reported.

Eukaryotic Polymerase-I Transcription: DNA intercalating agents can interfere with the function of enzymes that interact with DNA. nih.gov At low concentrations, some intercalators are known to be selective inhibitors of rRNA synthesis, which is driven by RNA Polymerase I. researchgate.net Structurally related planar alkaloids like ellipticines are known to inhibit Topoisomerase II, an enzyme that associates with RNA Polymerase I and is crucial for transcription. nih.gov This provides an indirect line of evidence that the DNA-intercalating properties of benzo[a]carbazoles could disrupt Polymerase I-mediated transcription.

A crucial outcome of the molecular interactions of this compound is the induction of programmed cell death, or apoptosis. Studies on 3-Methoxy carbazole (MHC) have shown that it impedes the growth of human breast cancer cells (MCF-7) by triggering apoptosis. nih.govnih.gov

Key findings include:

Morphological Changes: Treatment with MHC leads to characteristic apoptotic features such as nuclear chromatin condensation and membrane blebbing in a dose-dependent manner. nih.gov

Caspase Activation: The compound activates the caspase cascade, a family of proteases central to the execution phase of apoptosis. Specifically, MHC treatment was inferred to induce the activation of caspase-3, a key executioner caspase responsible for the proteolytic cleavage of numerous cellular proteins. nih.gov

Suppression of NF-κB Signaling: The transcription factor NF-κB plays a critical role in promoting cell survival by activating anti-apoptotic genes. nih.gov MHC has been shown to suppress the NF-κB signaling pathway. In silico predictions showed a strong binding affinity of MHC for NF-κB (−8.3 kcal/mol), and subsequent in vitro experiments confirmed that MHC treatment inhibited the gene expression of NF-κB in MCF-7 cells. nih.govnih.gov This reduction in NF-κB functionality is a significant impetus for triggering apoptosis. nih.gov

The benzo[a]carbazole scaffold has been investigated for its ability to interact with nuclear hormone receptors, particularly estrogen receptors (ER). nih.govnih.gov This interaction is a potential mechanism for its activity in hormone-dependent cancers like certain types of breast cancer. nih.gov

Studies on a range of 11-alkylbenzo[a]carbazoles and their derivatives have demonstrated significant binding to the estrogen receptor. nih.gov The affinity is highly dependent on the substitution pattern on the aromatic rings. The optimal condition for strong receptor binding was found to be the presence of a hydroxyl group at the C-3 position and a second one at either the C-8 or C-9 position. nih.gov Depending on the precise location of these oxygen-containing functional groups, the compounds can act as either strong estrogens or impeded estrogens, the latter of which can inhibit the growth of hormone-dependent mammary tumors. nih.gov

Relative Binding Affinity (RBA) of Selected Benzo[a]carbazole Derivatives to the Estrogen Receptor (Estradiol = 100)
CompoundDescriptionRelative Binding Affinity (RBA)Reference
13b3,8-Dihydroxy-11-propyl-5,6-dihydro-11H-benzo[a]carbazole30 nih.gov
16b3,9-Dihydroxy-11-propyl-5,6-dihydro-11H-benzo[a]carbazole13 nih.gov
25a3,8-Dihydroxy-11-methyl-11H-benzo[a]carbazole20 nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of the benzo[a]carbazole scaffold. Research has shown that modifications at various positions on the core structure can dramatically influence antiproliferative efficacy.

Substitution on the Carbazole Nitrogen (N-11): Alkylation at the N-11 position is a common strategy. For example, 11-butyl-3-methoxy-11H-benzo[a]carbazole is a well-studied derivative. nih.gov

Substitution on the Aromatic Rings:

The presence of a methoxy (B1213986) group at the C-3 position is a key feature of the title compound. As discussed, hydroxyl groups at C-3 and C-8/C-9 are critical for estrogen receptor binding. nih.gov

A series of novel 11H-benzo[a]carbazole-5-carboxamides demonstrated potent antitumor activities against human lung (A549) and colon (HCT-116) cancer cell lines, indicating that introducing an amide functional group at the C-5 position is a highly effective strategy for enhancing potency. nih.gov

Fusion of Additional Rings: The core tetracyclic system can be expanded. For instance, creating ellipticine-like pentacyclic 11H-pyrido[a]carbazoles can yield compounds with potent cytotoxicity linked to DNA intercalation and topoisomerase II inhibition.

Introduction of Sulfonamide Groups: Novel carbazole sulfonamide derivatives have shown extremely potent antiproliferative activity, with IC₅₀ values in the nanomolar range against various cancer cells, including multidrug-resistant lines. nih.gov These compounds were found to act as dual inhibitors of tubulin polymerization and Topoisomerase I. nih.gov

These studies collectively demonstrate that the biological activity of the benzo[a]carbazole core can be finely tuned through synthetic modifications, targeting diverse mechanisms such as DNA intercalation, enzyme inhibition, and receptor modulation to achieve potent antiproliferative effects.

Anti-inflammatory Effects and Related Molecular Interactions

Research into the biological activities of carbazole alkaloids has revealed their potential as anti-inflammatory agents. nih.govnih.gov While direct and extensive studies on the anti-inflammatory properties of this compound are limited, the broader family of carbazole derivatives, to which it belongs, has demonstrated significant anti-inflammatory effects through various molecular mechanisms. nih.gov The anti-inflammatory potential of these compounds is often attributed to their interaction with key signaling pathways and enzymes involved in the inflammatory response.

The molecular structure of this compound, featuring a fused benzene (B151609) ring and a methoxy group on the carbazole core, suggests the potential for interactions with biological targets implicated in inflammation. The planar nature of the carbazole ring system is a common feature among bioactive carbazole alkaloids and is thought to facilitate intercalation with DNA and interaction with protein binding sites. nih.gov

Molecular Mechanisms of Action

The primary anti-inflammatory mechanism associated with carbazole derivatives involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB pathway is, therefore, a key target for anti-inflammatory therapies.

A study on a closely related compound, 3-Methoxy Carbazole (MHC), demonstrated its ability to suppress the NF-κB signaling pathway. nih.govnih.gov This inhibition is believed to occur through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes. nih.gov Although this study was conducted in the context of breast cancer cells, the fundamental role of NF-κB in inflammation suggests a similar mechanism would be relevant for anti-inflammatory effects. nih.govnih.gov

Furthermore, carbazole alkaloids have been shown to inhibit the production of key inflammatory mediators. nih.gov These include:

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain carbazole derivatives have been found to inhibit NO production in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov

Pro-inflammatory Cytokines: The expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β) is often upregulated during inflammation. Carbazole compounds have demonstrated the ability to reduce the production of these cytokines. nih.gov

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for many anti-inflammatory drugs. Some phyto-carbazole alkaloids have been identified as potential inhibitors of cyclooxygenase. nih.gov

Structure-Activity Relationships

The anti-inflammatory activity of carbazole derivatives is influenced by the nature and position of substituents on the carbazole nucleus. Structure-activity relationship (SAR) studies on various heterocyclic compounds, including those with carbazole scaffolds, have provided insights into the features that contribute to their biological effects.

For instance, the presence of an electron-releasing group, such as the methoxy group in this compound, has been noted in some studies to enhance the anti-inflammatory potency of certain heterocyclic compounds. The fusion of an additional benzene ring to form the benzo[a]carbazole structure creates a more extended aromatic system, which can influence the compound's ability to interact with biological targets. nih.gov

The following table summarizes the inhibitory effects of a related carbazole alkaloid, girinimbine, on key inflammatory markers, providing an illustrative example of the potential anti-inflammatory profile of this class of compounds.

Inflammatory MarkerEffect of GirinimbineReference
TNF-α ProductionReduction in LPS-induced human peripheral blood mononuclear cells nih.gov
IL-6 ProductionReduction in LPS-induced human peripheral blood mononuclear cells nih.gov

Further research focusing specifically on this compound is necessary to fully elucidate its anti-inflammatory profile and to confirm the specific molecular interactions responsible for its activity. However, the existing data on related carbazole alkaloids provide a strong rationale for its potential as an anti-inflammatory agent.

Derivatization and Functionalization Strategies for Benzo a Carbazoles

Strategies for N-Substitution (e.g., N-alkylation with Butyl Groups)

The nitrogen atom of the carbazole (B46965) moiety is a common target for functionalization, with N-substitution being a key strategy to modulate the compound's properties. nih.gov This modification is crucial as the substituent at the N-position can influence the molecule's solubility, steric profile, and electronic nature. nih.gov N-alkylation, for instance, is a straightforward and effective method for introducing alkyl chains onto the carbazole nitrogen.

A specific example is the synthesis of 11-butyl-3-methoxy-11H-benzo[a]carbazole. nih.govnih.govanadolu.edu.tr This reaction involves the N-alkylation of 3-methoxy-11H-benzo[a]carbazole with a butyl group. The synthesis can be efficiently carried out using butyl bromide in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate. nih.gov This method provides the desired N-alkylated product in high yield. nih.gov The introduction of the butyl group at the nitrogen atom (N-11) is a well-established procedure for creating derivatives for further investigation. nih.govnih.gov

Table 1: N-Alkylation of this compound

Starting MaterialReagentConditionsProductYieldReference
This compoundButyl bromideNaOH, CH2Cl2, Tetrabutylammonium hydrogen sulfate, 273 K to 298 K11-Butyl-3-methoxy-11H-benzo[a]carbazole93% nih.gov

Functionalization of Aromatic Rings (e.g., Methoxy (B1213986), Halogen, Alkyl, Aryl, Carboxamide Substitutions)

Altering the substitution pattern on the aromatic rings of the benzo[a]carbazole scaffold is a primary strategy for fine-tuning its electronic and steric properties. rsc.org The introduction of various functional groups at different positions can significantly impact the molecule's behavior. rsc.orgrsc.org

Research has demonstrated the successful introduction of a wide range of substituents:

Methoxy and Hydroxy Groups : The parent compound already features a methoxy group. Further modifications, including the introduction of additional hydroxy or methoxy groups, have been explored. nih.gov For instance, derivatives with hydroxy groups at C-3 and C-8 or C-9 have been synthesized to study their biological receptor binding affinities. nih.gov

Halogen and Alkyl Groups : The synthesis of carbazoles bearing electron-withdrawing groups like halogens or electron-donating alkyl groups is well-tolerated in various synthetic methods. oregonstate.edu

Aryl Groups : Phenyl groups can be introduced onto the carbazole framework, creating more complex and sterically hindered biaryl structures. oregonstate.edu

Carboxamide Groups : A particularly notable functionalization is the introduction of a carboxamide group, for example at the C-5 position. A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives have been designed and synthesized as potential antitumor agents. nih.gov This highlights the utility of such modifications in medicinal chemistry. nih.gov

Modern synthetic methods, such as palladium-catalyzed reactions, have enabled the efficient construction of these functionalized benzo[a]carbazoles with good yields and tolerance for various functional groups like methyl, methoxy, and fluoro substituents. acs.org

Table 2: Examples of Aromatic Ring Functionalization on Benzo[a]carbazoles

SubstituentPosition(s)Synthetic StrategyPurpose/ApplicationReference
HydroxyC-3, C-8, C-9Multi-step synthesisEstrogen receptor binding studies nih.gov
CarboxamideC-5Multi-step synthesisAntitumor agent development nih.gov
Fluoro, Methyl, MethoxyVariousPd-catalyzed annulationAnticancer analogues acs.org
Trifluoromethyl, Halogen, CarbomethoxyVariousPericyclic cascade reactionsDiverse functionalization oregonstate.edu

Synthesis of Hybrid Molecules with Other Heterocyclic Scaffolds (e.g., Pyrido, Pyrano, Benzofuro, Pyrazolines)

Creating hybrid molecules by fusing or linking the benzo[a]carbazole core with other heterocyclic systems is an advanced strategy to generate novel chemical entities with unique properties. mdpi.comekb.eg This approach combines the structural features of different scaffolds to potentially enhance or introduce new functionalities.

Pyrrolo-fused Hybrids : A flexible approach to 3-pyrrolin-2-one fused carbazoles has been developed. nih.gov This involves a BF3-mediated electrophilic substitution of indoles, followed by a Scholl-type oxidative cyclization to yield benzo[a]pyrrolo[3,4-c]carbazol-3(8H)-one systems. nih.gov

Pyrido-fused Hybrids : The fusion of a pyridine (B92270) ring to a carbazole scaffold leads to compounds like ellipticine, a known topoisomerase II inhibitor. wikipedia.org This demonstrates the potential of creating pyrido-carbazole hybrids for therapeutic applications.

Pyrazoline-containing Hybrids : Novel optical materials have been created by synthesizing benzothiazoyl-pyrazoline derivatives that incorporate a carbazole unit. epa.gov The hybridization of pyrazoline and carbazole moieties has been explored for developing compounds with interesting photophysical properties. epa.gov The general strategy of creating pyrazoline hybrids is well-regarded in medicinal chemistry for producing compounds with a wide range of biological activities. mdpi.comnih.gov

Table 3: Examples of Benzo[a]carbazole Hybrid Molecules

Hybridized HeterocycleResulting SystemSynthetic ApproachReference
Pyrrolin-2-oneBenzo[a]pyrrolo[3,4-c]carbazol-3(8H)-oneScholl-type oxidative cyclization nih.gov
PyridinePyrido[4,3-b]carbazole (e.g., Ellipticine)Multi-step synthesis wikipedia.org
Pyrazoline (with Benzothiazole)Benzothiazoyl-pyrazoline-carbazole hybridMulti-step condensation and cyclization epa.gov

Introduction of Specific Functional Groups for Enhanced Research Utility (e.g., Fluorophores, Photochromic Moieties)

The benzo[a]carbazole scaffold is an excellent platform for introducing specific functional groups that impart useful properties for research and technological applications, particularly in the field of materials science.

Fluorophores : The carbazole framework is inherently a chromophore and often exhibits fluorescence. nih.govunivaq.it This property can be tuned and enhanced through derivatization. For example, the synthesis of novel benzothiazoyl-pyrazoline derivatives containing carbazole has led to optical materials that exhibit efficient emission from blue to green with high quantum yields. epa.gov The emission wavelength of these compounds can be affected by the polarity of the solvent, indicating their potential use as fluorescent probes. epa.gov Furthermore, combining carbazole moieties with tricoordinate boron atoms has been shown to produce compounds with high fluorescence efficiency, covering a wide range of the visible spectrum. mdpi.com

Photochromic Moieties : While the inherent electronic properties of the carbazole scaffold make it a candidate for integration with photochromic units, this specific area of functionalization for this compound is less documented in the reviewed literature compared to its fluorescent applications. However, the versatility of the carbazole ring system suggests that the introduction of photochromic groups is a viable strategy for developing light-responsive materials.

The ability to functionalize the benzo[a]carbazole core to create fluorescent molecules underscores its importance as a building block for developing sensors and optical materials. epa.govnih.gov

Advanced Research Applications of Benzo a Carbazole Derivatives

Organic Electronic Materials Research

The carbazole (B46965) moiety is a well-established building block in the field of organic electronics, prized for its excellent hole-transporting properties, high thermal stability, and tunable electronic structure. Current time information in Bangalore, IN. The introduction of a methoxy (B1213986) group and the fusion of a benzene (B151609) ring to form the benzo[a]carbazole structure can further modulate these properties, making derivatives like 3-methoxy-11H-benzo[a]carbazole candidates for investigation in various organic electronic devices.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are extensively utilized as host materials in the emissive layer of OLEDs, particularly for phosphorescent emitters. rsc.org The primary role of the host material is to facilitate charge transport and to efficiently transfer energy to the guest emitter. The wide bandgap and high triplet energy of many carbazole compounds make them suitable for hosting high-energy (blue) phosphorescent emitters.

While direct studies on the use of this compound as an OLED host are not extensively documented in publicly available research, the synthesis of its derivative, 11-Butyl-3-methoxy-11H-benzo[a]carbazole, has been reported. nih.govnih.gov This synthesis uses this compound as a precursor, indicating the accessibility of this core structure for further functionalization, a common strategy in the development of new host materials. The methoxy group, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is a critical parameter for optimizing charge injection and transport in OLEDs. Research on other methoxy-substituted carbazoles has shown that the position and number of methoxy groups can be used to fine-tune these energy levels.

A review of fused-ring carbazole derivatives highlights their potential as both emitters and host materials in OLEDs, noting their extended π-electron systems and good thermal stability. rsc.org Although this compound is not specifically mentioned, its structural features align with the characteristics of promising candidates for OLED applications.

Exploration in Organic Field-Effect Transistors (OFETs) and Sensors

The charge-transporting properties of carbazole derivatives also make them interesting for applications in organic field-effect transistors (OFETs). The mobility of charge carriers (holes in the case of most carbazoles) is a key performance metric for OFETs. The molecular packing in the solid state, which is influenced by the molecular structure, plays a crucial role in determining charge mobility.

There is a lack of specific research on the application of this compound in OFETs. However, the nearly planar structure of the related 11-Butyl-3-methoxy-11H-benzo[a]carbazole, as determined by X-ray crystallography, suggests that the benzo[a]carbazole core can adopt a geometry conducive to intermolecular π-π stacking, which is favorable for charge transport. nih.gov

In the realm of sensors, the fluorescent properties of carbazole derivatives are often exploited. While no specific sensor applications for this compound have been detailed, a carbazole-based fluorescent chemosensor has been developed for the detection of iron ions. nih.gov This demonstrates the potential of the carbazole scaffold in the design of chemical sensors. The methoxy substituent on the benzo[a]carbazole core could potentially modulate the fluorescence response upon interaction with specific analytes.

Photochromic Systems for Optical Switching

Photochromic materials are compounds that can reversibly change their optical properties, such as color and absorption spectrum, upon irradiation with light. This behavior makes them attractive for applications in optical switching, data storage, and smart windows.

Research into the photochromic properties of benzo[a]carbazole derivatives is an emerging area. A study on benzopyrans bearing an N-phenyl-carbazole moiety has demonstrated photochromic behavior. nih.gov While this is not a direct study of this compound, it indicates that the incorporation of a carbazole unit into a photochromic system can be a viable strategy. The electronic nature of the substituents on the carbazole ring can influence the photochromic performance. The electron-donating methoxy group in this compound could potentially impact the stability and switching kinetics of a photochromic system, should it be incorporated into one. However, dedicated research is needed to explore this possibility.

Development of Fluorescent Probes and Labeling Reagents

The inherent fluorescence of many carbazole derivatives makes them valuable as fluorescent probes and labeling reagents in biological and chemical analysis. The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be tuned by chemical modification.

The synthesis of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles has been reported, with these compounds exhibiting bright photoluminescence in the blue to green spectral region. rsc.org This highlights the role of methoxy substitution in developing fluorescent materials. The parent compound, 11H-benzo[a]carbazole, is commercially available, suggesting its utility as a foundational structure for more complex fluorescent molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

A carbazole derivative has been successfully used as a turn-off fluorescent chemosensor for iron detection. nih.gov This application relies on the quenching of fluorescence upon binding of the analyte. The specific photophysical properties of this compound, which are yet to be fully characterized in the literature, would determine its suitability for similar applications. Its synthesis from commercially available starting materials suggests that it could be a target for the development of new fluorescent probes.

Future Perspectives and Emerging Research Directions

Challenges and Opportunities in the Synthesis of Complex Benzo[a]carbazole Systems

The construction of the benzo[a]carbazole skeleton has been approached through various synthetic strategies, yet significant challenges remain, creating opportunities for innovation. Classical methods like Fisher indolization and pericyclic reactions are often less efficient compared to modern transition-metal-mediated routes. acs.org

Challenges:

Substrate Variability and Regioselectivity: Many existing methods have limitations regarding the types of substrates they can accommodate. For instance, synthesizing 5-unsubstituted benzo[a]carbazoles has proven difficult with certain approaches. iaea.org Achieving high regioselectivity, especially in complex, multi-substituted systems, remains a key hurdle.

Reaction Conditions: Some synthetic protocols require harsh conditions, such as high temperatures (up to 240 °C in some intramolecular cyclizations), which can limit their applicability to sensitive functional groups. rsc.orgrsc.org

Atom Economy: Developing synthetic routes that are both efficient and atom-economical is an ongoing challenge in organic synthesis, and the construction of complex polycyclic systems like benzo[a]carbazoles is no exception. acs.org

Opportunities:

Novel Catalysis: The development of new catalytic systems offers a significant opportunity. This includes the use of sustainable and reusable catalysts, such as the Brønsted acidic carbonaceous material (AC-SO₃H) derived from rice husks, which has been shown to effectively catalyze intramolecular cyclization to form benzo[a]carbazoles. rsc.orgnih.gov Metal-catalyzed reactions, employing palladium, gold, rhodium, or ruthenium, continue to evolve, enabling cascade reactions and C-H functionalization with greater efficiency. acs.orgacs.org

Innovative Reaction Pathways: Researchers are exploring novel reaction pathways to overcome existing limitations. These include sequential gold catalysis and photomediated cyclization, which allow for the construction of diverse benzo[a]carbazole frameworks with high efficiency. acs.org Palladium-catalyzed alkyne annulation provides a flexible route to both N-protected and N-deprotected benzo[a]carbazoles by adjusting reaction media and temperature. acs.org

One-Pot Synthesis: The design of one-pot and telescopic synthetic procedures, where multiple reaction steps are performed in a single vessel, represents a major advance in efficiency. Such methods have been successfully applied to the synthesis of benzo[b]carbazoles and show promise for benzo[a]carbazole systems as well. acs.orgrsc.org

Synthetic StrategyCatalyst/ReagentKey FeaturesReference
Pd-Catalyzed Alkyne AnnulationPalladiumDivergent synthesis of N-protected or N-deprotected products. acs.org
Intramolecular CyclizationAC-SO₃H (Solid Acid Catalyst)Sustainable, reusable catalyst; high temperature required. rsc.orgnih.gov
Sequential Gold Catalysis & PhotocyclizationGold / LightHigh efficiency, applicable to scale-up experiments. acs.org
Scholl-Type Oxidative CyclizationBF₃Access to 3-pyrrolin-2-one-fused benzo[a]carbazoles. nih.gov

Deeper Mechanistic Understanding of Biological Interactions

Benzo[a]carbazole derivatives are noted for a wide range of biological activities, including potential as anticancer agents and as agonists for the thrombopoietin (Tpo) receptor. nih.govnih.gov Simple benzo[a]carbazoles have demonstrated the ability to bind to estrogen receptors and inhibit the growth of mammary tumors. nih.gov However, the precise mechanisms underlying these activities are often not fully elucidated.

The future of research in this area lies in moving beyond preliminary activity screening to a deeper, mechanistic understanding of how these molecules interact with biological systems. For a compound like 3-methoxy-11H-benzo[a]carbazole, it is crucial to understand how the methoxy (B1213986) substituent influences binding affinity, selectivity, and downstream signaling pathways.

Key research directions include:

Target Identification: While DNA intercalation is a proposed mechanism for the anticancer effects of some benzo[a]carbazoles, the exact molecular targets for many derivatives remain unknown. acs.orgnih.gov Future work must focus on identifying specific protein or nucleic acid partners.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to correlate specific structural features (like the position and nature of substituents) with biological potency and selectivity. For example, a study on benzo[a]carbazole-based Tpo receptor agonists successfully identified potent compounds through such exploration, starting from a micromolar screening hit. nih.gov

Biophysical Techniques: The use of advanced biophysical methods, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and high-resolution NMR spectroscopy, will be essential to quantify binding kinetics and characterize the thermodynamics of ligand-receptor interactions. nih.gov

Integration of Advanced Computational Methods for Design and Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and material science. nih.gov For benzo[a]carbazole research, integrating advanced computational methods offers a pathway to accelerate the design and discovery of new molecules with desired properties, reducing the reliance on costly and time-consuming synthesis and screening. nih.gov

Emerging applications include:

Virtual High-Throughput Screening (vHTS): Using large chemical databases, vHTS can identify promising benzo[a]carbazole scaffolds for a specific biological target before any lab work begins. nih.gov

Structure-Based and Ligand-Based Design: For known targets, docking studies can predict the binding modes of novel benzo[a]carbazole derivatives, guiding the design of more potent and selective compounds. nih.govnih.gov When a target's 3D structure is unknown, ligand-based pharmacophore models can be built from known active molecules. nih.gov

Predictive Modeling for Material Properties: Computational methods are crucial for predicting the electronic and photophysical properties of new materials. For carbazole (B46965) derivatives intended for optoelectronic applications, quantum chemical calculations can determine key parameters like HOMO/LUMO energy levels and bandgaps, guiding the synthesis of materials with optimal characteristics. researchgate.net Docking studies have also been used to analyze the antimicrobial potency of carbazole derivatives by modeling their interaction with enzymes like dihydrofolate reductase. nih.gov

Computational MethodApplication in Benzo[a]carbazole ResearchPotential OutcomeReference
Molecular DockingPredict binding of derivatives to biological targets (e.g., enzymes, receptors).Guide SAR studies; rationalize biological activity. nih.gov
Quantum Chemical CalculationsDetermine electronic properties (HOMO/LUMO, bandgap).Design of new materials for optoelectronics. researchgate.net
Virtual ScreeningScreen large libraries for potential hits against a target.Prioritize compounds for synthesis and testing. nih.gov

Exploration of Novel Material Science Applications for Benzo[a]carbazoles

The conjugated, planar structure of the benzo[a]carbazole core endows these molecules with intriguing photophysical properties, making them attractive candidates for a range of material science applications. acs.orgrsc.org While some uses are established, significant potential for novel applications remains.

Future research will likely focus on:

Organic Electronics: Benzo[a]carbazoles are already utilized as host and hole-transport materials in organic light-emitting diodes (OLEDs). rsc.org The ability to tune their electronic properties by modifying substituents on the carbazole framework is a key advantage. rsc.orgresearchgate.net Future work will aim to develop derivatives with improved charge mobility, thermal stability, and specific emission colors for next-generation displays and lighting.

Liquid Crystals: The rigid, anisotropic shape of the benzo[a]carbazole system is conducive to the formation of liquid crystalline phases. Recently, benzo[b]carbazole derivatives were synthesized and shown to exhibit a rare nematic phase at room temperature, opening the door for the exploration of benzo[a]carbazoles in this domain. rsc.org

Sensing and Coating Materials: The carbazole framework is known to be useful in anion receptors. rsc.org This suggests that functionalized benzo[a]carbazoles could be developed as chemical sensors. Furthermore, related structures like benzo[c]carbazoles have been successfully used as effective surface-coating materials for corrosion protection, an application area that could be explored for benzo[a]carbazole derivatives. rsc.org

Photographic Materials: Benzo[a]carbazole derivatives have found use as photographic materials, an application that leverages their unique photochemical properties. nih.gov

The continued exploration of these avenues, driven by a synergistic combination of advanced synthesis, mechanistic studies, and computational design, will undoubtedly cement the place of this compound and its analogues as valuable compounds in science and technology.

Q & A

What are the standard protocols for synthesizing and characterizing 3-methoxy-11H-benzo[a]carbazole?

Basic Research Question
The synthesis of this compound derivatives typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, a modified procedure involves dissolving hydrazide derivatives in DMSO, refluxing for 18 hours, and subsequent purification via crystallization using water-ethanol mixtures to achieve yields of ~65% . Characterization employs single-crystal X-ray diffraction to confirm planar carbazole skeletons and dihedral angles (e.g., 4.22° between methoxybenzene and carbazole rings) . Complementary techniques include NMR (e.g., NOESY for hydrogen bonding analysis ) and UV-Vis spectroscopy for electronic property validation .

How can structural modifications of this compound enhance its antitumor activity?

Advanced Research Question
Structure-activity relationship (SAR) studies highlight the importance of substituents on the carbazole scaffold. For instance, methoxy groups at position 3 improve solubility and interaction with biological targets, while alkyl chains (e.g., butyl groups at N-11) enhance membrane permeability . Hybridization with pharmacophores like sulfonamide or triazine units has shown dual mechanisms, such as microtubule destabilization and kinase inhibition, with IC50 values <1 μM in esophageal squamous cell carcinoma models . Computational docking and molecular dynamics simulations are critical for predicting binding affinities to targets like DNA topoisomerases .

What statistical methods are recommended for optimizing heterologous expression of carbazole-metabolizing enzymes?

Advanced Research Question
Two-level factorial designs (2³) are effective for screening variables like cell concentration, temperature, and induction time. For example, E. coli BL21-SI expressing carbazole 1,9a-dioxygenase components (CarAa, CarAc) showed a 3-fold increase in protein yield under optimized conditions: Absind = 0.31, 25°C, and 24-hour induction. Interactions between variables (e.g., temperature-time masking effects) require ANOVA analysis using software like STATISTICA 6.0 . Validation via SDS-PAGE and densitometry ensures reproducibility, with soluble protein fractions prioritized to avoid inclusion bodies .

How do electronic structure calculations align with experimental data for carbazole derivatives?

Advanced Research Question
Self-consistent charge density functional tight-binding (SCC-DFTB) simulations predict HOMO/LUMO energies within 0.2 eV of experimental values (e.g., HOMO: -5.49 eV vs. -5.40 eV experimentally) . Discrepancies in bandgap predictions (4.13 eV computational vs. 4.65 eV experimental) arise from approximations in long-range corrections (LC-DFTB). Oxygen doping reduces bandgaps by 0.11 eV, validated via absorption spectra (239 nm calculated vs. 291 nm experimental) . Time-dependent DFT (TD-DFT) refines exciton binding energies for optoelectronic applications .

What mechanisms underpin carbazole-DMF interactions in separation processes?

Advanced Research Question
NMR studies reveal hydrogen bonding between DMF’s aldehydic hydrogen and carbazole’s N–H group (distance <5 Å via NOESY) . DOSY experiments show reduced diffusion coefficients (D) for carbazole-DMF complexes, confirming strong intermolecular interactions. Temperature-dependent chemical shift titrations indicate weakened hydrogen bonds at elevated temperatures, critical for optimizing carbazole purification from coal tar .

How do experimental design flaws lead to misinterpretation of protein expression data?

Advanced Research Question
Ignoring variable interactions (e.g., temperature-time dependencies) in batch systems can overestimate main effects. For example, prolonged induction at 37°C promotes inclusion body formation, masking time’s role in soluble protein yield . Sequential sampling at multiple timepoints and one-factor-at-a-time (OFAT) validation are recommended to isolate confounding variables . Protease activity in extended cultures further complicates data interpretation, necessitating protease-deficient strains or shorter induction times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.